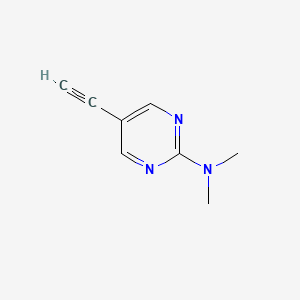

5-Ethynyl-N,N-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

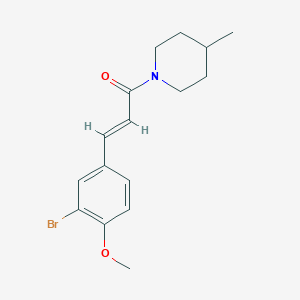

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound that can be used for pharmaceutical testing . It is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Ethynyl-N,N-dimethylpyrimidin-2-amine often involves the condensation of β-dicarbonyl and amine compounds . A specific method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular formula of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is C8H9N3 . The average mass is 147.18 Da and the monoisotopic mass is 119.048347 Da .Chemical Reactions Analysis

Pyrimidines, including 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, can undergo a variety of chemical reactions. For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Scientific Research Applications

Chemical Reactivity and Synthesis of New Compounds

- Research has explored the chemical reactivity of different positions in Biginelli-type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This exploration includes reactions of bromo derivatives with amino nucleophiles, producing pyrrolo-pyrimidine derivatives, indicating the potential of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in synthesizing novel heterocyclic compounds (Namazi, Mirzaei, & Azamat, 2001).

Design of Dihydrofolate Reductase (DHFR) Inhibitors

- Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position, designed as DHFR inhibitors, have been obtained by reaction of pyrimidinyl methyl bromide with secondary amines. This showcases the application in high-throughput synthesis and screening for antimicrobial activity, emphasizing the chemical's role in developing antibacterial agents (Wyss et al., 2003).

Synthesis of Nucleosides

- The chemical has also been involved in the stereoselective synthesis of pyrrolo[2,3‐d]pyrimidine α‐ and β‐D‐ribonucleosides, highlighting its utility in creating nucleoside analogs which are significant in therapeutic applications (Rosemeyer & Seela, 1988).

Antitumor and Anticancer Activity

- A study synthesized a new series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones and evaluated their in vitro and in vivo antitumor/anticancer activities. This research signifies the potential of using 5-Ethynyl-N,N-dimethylpyrimidin-2-amine derivatives as a scaffold for developing new anticancer drugs (Venkateshwarlu et al., 2014).

Heterocyclic Amines and Carcinogenesis

- The formation of DNA adducts by heterocyclic amines, which are mutagenic/carcinogenic compounds found in cooked food, was studied to understand their implications for mutagenesis and carcinogenesis. This research provides insight into the chemical's role in food chemistry and public health concerns related to dietary carcinogens (Schut & Snyderwine, 1999).

Mechanism of Action

While the specific mechanism of action for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is not mentioned in the search results, pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

Safety and Hazards

The safety data sheet for a similar compound, 5’-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s important to note that safety data can vary between similar compounds, so this information may not fully apply to 5-Ethynyl-N,N-dimethylpyrimidin-2-amine.

Future Directions

Pyrimidines and their derivatives have a wide range of biological activities, making them important in medicinal chemistry . The synthesis of pyrimidine derivatives is currently a focus in medicinal chemistry due to their biological activities . Therefore, the future directions for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine could involve further exploration of its biological activities and potential medicinal applications.

properties

IUPAC Name |

5-ethynyl-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKYZXDDYILLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-N,N-dimethylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)